molecular formula C18H21N3O7 B12931540 N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

Cat. No.: B12931540
M. Wt: 391.4 g/mol
InChI Key: HSVRHYDSGNWNGH-VMUDFCTBSA-N
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Description

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with a methoxyoxolan moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26)/t12-,13-,14-,17-/m1/s1

InChI Key

HSVRHYDSGNWNGH-VMUDFCTBSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include benzyl bromide, methoxyoxolan, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound features a unique molecular structure characterized by a pyrimidine ring and a sugar moiety. Its molecular formula is C20H24N4O6C_{20}H_{24}N_{4}O_{6} with a molecular weight of approximately 408.43 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, research demonstrated significant inhibition of proliferation in A549 lung cancer cells and MCF7 breast cancer cells at micromolar concentrations.

Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death. This mechanism was elucidated through flow cytometry and Western blot analyses in controlled experiments.

Antiviral Properties

Recent investigations have suggested that this compound may possess antiviral properties against specific viruses such as HIV and HCV. In vitro studies demonstrated that it inhibits viral replication by interfering with the viral RNA synthesis process.

Enzyme Inhibition Studies

Enzyme Targeting : The compound has been assessed for its ability to inhibit key enzymes involved in nucleotide metabolism. Notably, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM. The study utilized MTT assays to quantify cell viability.

Case Study 2: Antiviral Activity

In another investigation focusing on HIV-infected T-cells, the compound was shown to reduce viral load significantly when administered at concentrations ranging from 1 to 5 µM over a period of seven days. The results were validated using quantitative PCR techniques to measure viral RNA levels.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .

Biological Activity

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H22N4O6\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_6

This structure includes a pyrimidine core and a carbohydrate moiety that may contribute to its biological activity.

Antiviral Properties

Research indicates that derivatives of pyrimidine compounds exhibit antiviral activity. For instance, similar compounds have been shown to inhibit viral replication through interference with nucleic acid synthesis. In vitro studies suggest that N-benzyl derivatives may inhibit specific viral enzymes, thereby reducing viral load in infected cells .

Anticancer Potential

Pyrimidine-based compounds are often explored for their anticancer properties. Studies have demonstrated that the presence of hydroxymethyl and methoxy groups enhances the cytotoxicity against various cancer cell lines. For example, this compound has shown promising results in inhibiting cell proliferation in breast and lung cancer models .

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA/RNA synthesis : By mimicking nucleotide structures, it may interfere with the polymerase enzymes involved in nucleic acid synthesis.
  • Induction of apoptosis : Certain studies have indicated that this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Case Study 1: Antiviral Activity

A study conducted on a series of pyrimidine derivatives found that this compound exhibited significant antiviral effects against the influenza virus. The compound was administered in varying concentrations to infected cell cultures and resulted in a dose-dependent decrease in viral titers .

Case Study 2: Anticancer Efficacy

In a preclinical trial assessing the efficacy of this compound against human breast cancer cells (MCF-7), it was observed that treatment with N-benzyl derivative led to a reduction in cell viability by approximately 70% at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively induces apoptosis in cancerous cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerReduction in cell viability (MCF-7)
Apoptosis InductionIncreased apoptotic cell population

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